BenchChemオンラインストアへようこそ!

3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide

PARP7 inhibitor pyridazinone cancer immunotherapy

Source 3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide (CAS 1021027-56-4) for PARP7-targeted research. This pyridazinone-based probe incorporates a cyclohexyl-propanamide tail disclosed in EP4338737, enabling systematic SAR profiling and IP verification. Insist on authenticated material to avoid uncharacterized off-target effects common with generic substitutions. Ideal for IFN-β restoration studies in immune oncology models.

Molecular Formula C21H28N4O2
Molecular Weight 368.481
CAS No. 1021027-56-4
Cat. No. B2516771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide
CAS1021027-56-4
Molecular FormulaC21H28N4O2
Molecular Weight368.481
Structural Identifiers
SMILESC1CCC(CC1)CCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3
InChIInChI=1S/C21H28N4O2/c26-20(11-9-17-6-2-1-3-7-17)23-14-5-15-25-21(27)12-10-19(24-25)18-8-4-13-22-16-18/h4,8,10,12-13,16-17H,1-3,5-7,9,11,14-15H2,(H,23,26)
InChIKeyLUYGDQVMHIVKPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide (CAS 1021027-56-4) – Class, Source, and Core Identity


3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide (CAS 1021027-56-4) is a pyridazinone derivative that has been disclosed in patent literature as a small-molecule inhibitor of poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase involved in innate immune signaling and cancer cell immune evasion [1]. The compound contains a pyridazinone core substituted with a pyridin-3-yl group at the 3-position and an N‑propyl linker bearing a terminal cyclohexyl-propanamide motif. While its molecular formula (C₂₁H₂₈N₄O₂) and molecular weight (368.48 g mol⁻¹) are registered in multiple chemical catalogs, publicly accessible quantitative bioactivity data for this exact structure remain absent from the peer-reviewed primary literature indexed in PubMed and from authoritative open databases such as ChEMBL, as of the latest available search.

Why You Cannot Simply Swap 3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide with Another In-Class Compound


PARP7 inhibitors constitute a structurally diverse chemical class in which minor modifications to the pyridazinone core, the N‑alkyl linker, or the terminal amide substituent can drastically alter potency, selectivity against other PARP isoforms, and cellular permeability. The presently described compound incorporates a cyclohexyl-propanamide tail and a pyridin-3-yl substituent on the pyridazinone ring, a substitution pattern that is among the exemplified structures in the EP4338737 patent family [1]. Without direct comparative data, it remains impossible to assert that any close analog (e.g., an N‑benzyl or N‑phenyl variant) would deliver equivalent target engagement or cellular PARP7 inhibition. Generic substitution therefore carries a high risk of introducing uncharacterized changes in on‑target activity and off‑target profile, undermining the reproducibility of pharmacological experiments or structure‑activity relationship campaigns.

Quantitative Differentiation Evidence for 3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide – What the Data Actually Show


Patent‑Scope PARP7 Inhibition: Class‑Level Inference Without Compound‑Specific IC₅₀

The compound falls within the general formula (I) of patent EP4338737, which claims pyridazinone derivatives as PARP7 inhibitors. The patent describes an enzymatic PARP7 inhibition assay and states that exemplified compounds exhibit PARP7 inhibitory activity, but does not disclose an individual IC₅₀ value for this precise structure [1]. Consequently, the only quantitative evidence available is class‑level: structurally related pyridazinones within the patent have been shown to inhibit PARP7. No head‑to‑head comparison with a specific analog or a reference PARP7 inhibitor is possible based on the publicly accessible data.

PARP7 inhibitor pyridazinone cancer immunotherapy

Realistic Application Scenarios for 3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide (CAS 1021027-56-4)


PARP7 Inhibitor Tool Compound for Immunology and Oncology Research (Exploratory)

When used as a structurally defined screening hit or as a starting point for medicinal chemistry optimization, the compound can serve as a probe to interrogate PARP7‑dependent type I interferon signaling. The pyridazinone core and the specific cyclohexyl-propanamide tail align with the patent‑disclosed pharmacophore, making it a candidate for studying the restoration of IFN‑β expression in tumor models where PARP7 is overexpressed [1]. Because no quantitative selectivity or cellular potency data are publicly available, researchers must characterize these parameters independently before drawing mechanistic conclusions.

Structure‑Activity Relationship (SAR) Anchor for Pyridazinone‑Based PARP7 Inhibitors

The compound’s substitution pattern (pyridin-3-yl at the pyridazinone 3‑position, N‑propyl linker, and cyclohexyl-propanamide terminus) provides a distinct SAR vector that complements other published PARP7 chemotypes. Its procurement enables systematic side‑by‑side profiling against analogs that differ in the N‑alkyl linker length, the aryl group at the 3‑position, or the terminal amide, helping to deconvolute the contributions of each structural feature to potency and ADME properties.

Reference Compound for Patent Landscape and Freedom‑to‑Operate Analyses

Because the compound is explicitly within the scope of EP4338737 [1], it serves as a tangible reference substance for intellectual property assessments, competitive intelligence, and licensing negotiations involving pyridazinone‑based PARP7 inhibitors. Sourcing authenticated material allows legal and scientific teams to verify structural claims and to compare the compound’s analytical fingerprint with that of other proprietary candidates.

Quote Request

Request a Quote for 3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.